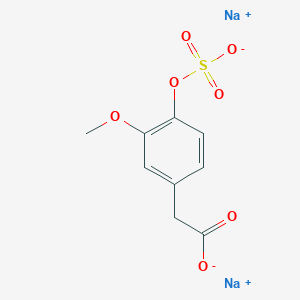

Homovanillic Acid Sulfate Sodium Salt

Description

Contextualization of Homovanillic Acid as a Major Catecholamine Metabolite

Homovanillic acid (HVA) is a primary final metabolite of the catecholamine neurotransmitter, dopamine (B1211576). rupahealth.commdpi.com Its formation is a result of the sequential action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). mdpi.comwikipedia.org In one pathway, dopamine is first acted upon by MAO and aldehyde dehydrogenase (ALDH) to form 3,4-dihydroxyphenylacetic acid (DOPAC), which is then methylated by COMT to produce HVA. mdpi.com Alternatively, COMT can first convert dopamine to 3-methoxytyramine (3-MT), which is subsequently oxidized by MAO and ALDH to yield HVA. mdpi.com

As a terminal metabolite, the levels of HVA in cerebrospinal fluid and plasma are often measured in clinical and neuroscience research to serve as a marker for the turnover of dopamine in the central nervous system. wikipedia.orgebi.ac.uknih.gov The concentration of HVA can provide insights into dopamine metabolism, and altered levels have been associated with various neurological and psychiatric conditions. rupahealth.comebi.ac.uk For example, HVA measurements are used in the diagnostic workup for neuroblastoma, a type of cancer, and pheochromocytoma. wikipedia.orgwikipedia.org The ratio of HVA to dopamine can reflect the rate of dopamine biosynthesis in the striatum. mdpi.com Research has also noted that fasting plasma levels of HVA are typically higher in females than males and can be lower in individuals who use tobacco. wikipedia.org

Significance of Sulfate (B86663) Conjugation in Endogenous Metabolism and Xenobiotic Biotransformation

Sulfate conjugation, or sulfation, is a critical Phase II biotransformation reaction involved in the metabolism of a vast array of endogenous compounds and xenobiotics (foreign substances). nih.govuef.fi This process is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). uef.finih.gov During sulfation, a sulfonate group (SO3) is transferred from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate. nih.govelsevierpure.com

Generally, sulfation is considered a detoxification pathway. nih.gov The addition of the highly polar sulfate group significantly increases the water solubility of compounds, which facilitates their elimination from the body, primarily through urine or bile. nih.govuef.fiyoutube.com This is a crucial mechanism for clearing drugs, environmental toxins, and other xenobiotics. youtube.comyoutube.com

Beyond detoxification, sulfation plays a vital role in regulating the biological activity of many endogenous molecules, including hormones, neurotransmitters, and bile acids. elsevierpure.comwikipedia.org For instance, the sulfation of steroid hormones is one of the most common forms of steroid conjugation. wikipedia.org In the context of neurotransmitters like dopamine, sulfation can modulate their bioavailability and receptor interactions. nih.govoup.comnih.gov While often leading to inactivation, sulfation can also result in the bioactivation of certain compounds, turning them into chemically reactive metabolites. nih.govnih.gov The balance between sulfation and other metabolic pathways, such as glucuronidation, is crucial, with sulfation often being a high-affinity, low-capacity pathway. uef.fi

Overview of Academic Research Perspectives on Homovanillic Acid Sulfate Sodium Salt

Homovanillic acid sulfate, available commercially as a sodium salt for research purposes, is recognized as a metabolite of both dopamine and phenolic compounds found in sources like olive oil. medchemexpress.combiomol.comcaymanchem.com Research has identified its presence in human low-density lipoprotein (LDL) fractions following the consumption of virgin olive oil. caymanchem.com

A significant area of investigation for homovanillic acid sulfate is its potential as a clinical biomarker. medchemexpress.commedchemexpress.com Studies have shown that its levels increase in response to acute renal injury in both human and rat models. biomol.comcaymanchem.com This has led to its exploration as a potential early urinary biomarker for detecting kidney disease and injury, particularly in fields like pediatric nephrology. medchemexpress.combiomol.comcaymanchem.com The compound is used as a reagent in laboratory settings to detect oxidative enzymes. wikipedia.org

The sulfation of dopamine and its metabolites is an active area of study. nih.govoup.com Research on the ontogeny (development) of sulfotransferase enzymes has shown that the human fetus has a substantial capacity for sulfation, which may be a primary pathway for hormone and neurotransmitter homeostasis and detoxification before other conjugation systems are fully developed. nih.gov Specifically, the enzyme SULT1A3, which acts on dopamine, is expressed at high levels in the fetal liver. nih.govoup.com The study of sulfated metabolites like homovanillic acid sulfate contributes to a deeper understanding of these developmental metabolic processes and the broader role of sulfation in regulating catecholamine pathways. nih.govnih.gov

Data Tables

Table 1: Properties of this compound This interactive table summarizes the key chemical properties of this compound.

| Property | Value | Source |

| Formal Name | 3-methoxy-4-(sulfooxy)-benzeneacetic acid, disodium (B8443419) salt | biomol.comcaymanchem.com |

| Molecular Formula | C₉H₈O₇S · 2Na | biomol.com |

| Formula Weight | 306.2 g/mol | biomol.combiosynth.com |

| Purity | >98% | biomol.com |

| Formulation | A crystalline solid | biomol.com |

| Solubility | Soluble in Water and Methanol | biomol.comcaymanchem.com |

| CAS Number | 38339-06-9 | biosynth.com |

Table 2: Key Enzymes in HVA and Sulfate Metabolism This interactive table details the primary enzymes involved in the formation of homovanillic acid and the process of sulfate conjugation.

| Enzyme | Abbreviation | Function | Source |

| Monoamine Oxidase | MAO | An enzyme that catalyzes the oxidation of monoamines, including dopamine and its metabolite 3-methoxytyramine, as part of the pathway to form HVA. | mdpi.comwikipedia.org |

| Catechol-O-Methyltransferase | COMT | Transfers a methyl group to catechol structures, converting dopamine to 3-methoxytyramine or DOPAC to HVA. | mdpi.comwikipedia.org |

| Aldehyde Dehydrogenase | ALDH | An enzyme involved in the oxidation of aldehydes; it participates in the conversion of dopamine-derived aldehydes into carboxylic acids like HVA. | mdpi.com |

| Sulfotransferases | SULTs | A superfamily of enzymes that catalyze the transfer of a sulfonate group from the donor PAPS to a substrate, such as homovanillic acid. | uef.finih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H8Na2O7S |

|---|---|

Molecular Weight |

306.20 g/mol |

IUPAC Name |

disodium;2-(3-methoxy-4-sulfonatooxyphenyl)acetate |

InChI |

InChI=1S/C9H10O7S.2Na/c1-15-8-4-6(5-9(10)11)2-3-7(8)16-17(12,13)14;;/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14);;/q;2*+1/p-2 |

InChI Key |

FDMIPKNBTWHXSQ-UHFFFAOYSA-L |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Metabolic Pathways and Biochemical Transformations of Homovanillic Acid Sulfate

Catecholamine Catabolism and Homovanillic Acid Formation

Homovanillic acid is recognized as a primary metabolite of dopamine (B1211576), resulting from the sequential action of specific enzymes. wikipedia.orgtaylorandfrancis.com The degradation pathway ensures the inactivation and elimination of dopamine from the body. studysmarter.co.ukpharmaguideline.com

The initial step in the intracellular breakdown of dopamine is catalyzed by monoamine oxidase (MAO), an enzyme located on the outer membrane of mitochondria. wikipedia.orgnih.govyoutube.com MAO facilitates the oxidative deamination of dopamine, converting it into the intermediate aldehyde, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). nih.govrsc.orgnih.gov This process is crucial for regulating dopamine levels; when dopamine is not safely stored in vesicles, it is metabolized by MAO to prevent the formation of potentially damaging quinones from auto-oxidation. nih.govrsc.org

There are two main isoforms of MAO, MAO-A and MAO-B. youtube.comnih.gov While both are present in the brain and can break down dopamine, studies suggest that MAO-A is the primary contributor to dopamine degradation in the striatum. youtube.comnih.gov The action of MAO is a critical control point in catecholamine metabolism. pharmaguideline.comyoutube.com

The product of dopamine deamination, DOPAL, is a highly reactive and potentially toxic aldehyde. nih.govrsc.org To mitigate this toxicity, DOPAL is rapidly metabolized by aldehyde dehydrogenase (ALDH) enzymes. nih.govnih.gov ALDH catalyzes the oxidation of DOPAL to a less toxic carboxylic acid product, 3,4-dihydroxyphenylacetic acid (DOPAC). rsc.orgnih.govnih.gov This conversion is a vital detoxification step within the dopamine catabolic pathway. nih.gov ALDH1A1 is one member of this enzyme superfamily expressed in the brain that participates in this specific metabolic reaction. nih.gov

The final step in the formation of homovanillic acid involves the enzyme Catechol-O-methyltransferase (COMT). wikipedia.orgtaylorandfrancis.com COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl methionine (SAM) to a hydroxyl group of its substrate. wikipedia.org In this pathway, COMT acts on 3,4-dihydroxyphenylacetic acid (DOPAC), methylating it to form homovanillic acid (HVA). nih.govnih.gov

COMT is particularly significant for dopamine metabolism in the prefrontal cortex, where it is a dominant factor in regulating dopamine levels. nih.govjneurosci.org An alternative, though less prominent, pathway involves COMT first methylating dopamine to 3-methoxytyramine, which is then acted upon by MAO and ALDH to ultimately form HVA. nih.govjneurosci.org Regardless of the sequence, the combined actions of MAO, ALDH, and COMT are essential for producing HVA. wikipedia.org

Table 1: Key Enzymes in the Formation of Homovanillic Acid from Dopamine

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Monoamine Oxidase | MAO | Oxidative deamination | Dopamine | 3,4-dihydroxyphenylacetaldehyde (DOPAL) |

| Aldehyde Dehydrogenase | ALDH | Oxidation of aldehydes | 3,4-dihydroxyphenylacetaldehyde (DOPAL) | 3,4-dihydroxyphenylacetic acid (DOPAC) |

| Catechol-O-Methyltransferase | COMT | O-methylation | 3,4-dihydroxyphenylacetic acid (DOPAC) | Homovanillic acid (HVA) |

Enzymatic Sulfation of Homovanillic Acid

Once formed, homovanillic acid can undergo further biotransformation through a process known as sulfation or sulfoconjugation. This is a phase II metabolic reaction that adds a sulfonate group to the molecule, increasing its water solubility and facilitating its excretion. mdpi.com

The enzymatic sulfation of HVA is catalyzed by a family of enzymes called sulfotransferases (SULTs). mdpi.comsigmaaldrich.com Specifically, the cytosolic isoform SULT1A3, also known as monoamine-sulfating phenol (B47542) sulfotransferase, has been identified as the primary enzyme responsible for the sulfation of dopamine and its metabolites. uniprot.orgnih.gov SULT1A3 utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfonate donor to conjugate phenolic monoamines. mdpi.comuniprot.org Research indicates that SULT1A3 displays a high affinity for dopamine and related compounds, efficiently catalyzing the formation of their sulfated derivatives, including homovanillic acid sulfate (B86663). mdpi.comuniprot.orgnih.gov While other SULT isoforms exist, SULT1A3 is characterized by its preference for catecholamine substrates. mdpi.com

Sulfotransferase enzymes exhibit distinct tissue distributions. sigmaaldrich.comgenecards.org SULT1A3 is expressed in a variety of human tissues, including the intestine, liver, colon, kidney, lung, brain, spleen, and placenta. mdpi.comgenecards.org Its highest concentration is typically found in the intestine. mdpi.com

Within the human brain, the expression of SULT1A isoforms is not uniform. nih.gov Immunoblot analysis has shown that SULT1A3 expression is highest in the superior temporal gyrus, hippocampus, and temporal lobe. nih.gov Conversely, another isoform, SULT1A1, tends to be more highly expressed in the cerebellum and occipital lobe. nih.gov In some regions, such as the frontal lobe, both isoforms are expressed at similar high levels. nih.gov This differential expression suggests region-specific roles for these enzymes in the metabolism and detoxification of neurotransmitters and other phenolic compounds in the brain. nih.gov

Table 2: Relative Expression of SULT1A3 in Various Human Tissues

| Tissue/Brain Region | Reported Expression Level |

|---|---|

| Small Intestine | Highest |

| Superior Temporal Gyrus | High |

| Hippocampus | High |

| Temporal Lobe | High |

| Frontal Lobe | High |

| Liver | Present |

| Colon | Present |

| Kidney | Present |

| Lung | Present |

| Spleen | Present |

| Placenta | Present |

| Cerebellum | Low |

| Occipital Lobe | Low |

Quantitative Aspects of Sulfate Conjugation in Metabolic Flux

After the intake of food supplements rich in hydroxytyrosol (B1673988), a dietary precursor to HVA, homovanillic acid and its sulfated conjugate, specifically HT-3-O-sulphate, were identified as major metabolites in both plasma and urine. nih.gov In one pharmacokinetic study, the maximum plasma concentrations of these metabolites were observed just 30 minutes after ingestion. nih.gov Another investigation involving the administration of hydroxytyrosol to rats conclusively identified a monosulfate conjugate and homovanillic acid as two of the five main metabolites excreted in urine. nih.gov

While precise percentages of HVA undergoing sulfation versus other metabolic routes can vary based on individual factors and the initial substrate, the consistent detection of significant quantities of sulfated metabolites underscores the importance of this pathway. Analytical methods such as ultra-high-pressure liquid chromatography-tandem mass spectrometry (LC-MS/MS) are crucial for accurately quantifying HVA and its conjugated forms in biological samples. nih.gov

Table 1: Key Metabolites Identified After Hydroxytyrosol Administration

| Precursor | Key Identified Metabolites | Biological Fluid | Supporting Research Finding |

|---|---|---|---|

| Hydroxytyrosol | Homovanillic acid (HVA), HT-3-O-sulphate, 3,4-dihydroxyphenylacetic acid (DOPAC) | Plasma and Urine | Identified as the main metabolites found after intake of HT-rich food supplements. nih.gov |

| Hydroxytyrosol | Monosulfate conjugate, 3-O-glucuronide conjugate, Homovanillic acid | Urine (in rats) | Conclusively identified as three of five metabolites excreted post-administration. nih.gov |

Interconversion and Relationships with Related Metabolites

The metabolic story of homovanillic acid sulfate is deeply intertwined with several other key metabolites, arising from both endogenous and exogenous sources. Its formation and concentration are dependent on a network of biochemical conversions.

Formation from Dihydroxyphenylacetic Acid (DOPAC)

The immediate precursor to homovanillic acid (HVA) is 3,4-dihydroxyphenylacetic acid (DOPAC). caymanchem.comhealthmatters.io The conversion of DOPAC to HVA is a critical step in the catabolism of dopamine. This reaction is catalyzed by the enzyme catechol-O-methyltransferase (COMT), which transfers a methyl group to one of the hydroxyl groups on the phenyl ring of DOPAC. mdpi.com

The metabolic sequence is as follows: Dopamine is first acted upon by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) to produce DOPAC. mdpi.com Subsequently, COMT converts DOPAC into HVA. mdpi.comhealthmatters.io The efficiency of this conversion can be assessed by examining the HVA/DOPAC ratio, which may serve as an indicator of COMT enzyme activity. healthmatters.io Studies measuring the decline of these metabolites after inhibiting their synthesis have shown that the rate constant of decline for DOPAC is greater than that for dopamine, suggesting that a significant portion of DOPAC is derived from a newly synthesized pool of dopamine. nih.gov

Metabolic Linkages with Tyrosine and Tryptophan Pathways

The metabolic pathway leading to homovanillic acid sulfate is fundamentally linked to the metabolism of the amino acid tyrosine . Tyrosine is the initial building block for the synthesis of catecholamines. It is converted to L-DOPA, which is then decarboxylated to form dopamine. nih.gov As HVA is a major downstream metabolite of dopamine, its entire production line, including the final sulfation step, is dependent on the availability and metabolism of tyrosine.

The connection to the tryptophan metabolic pathway is more indirect but relevant in the broader context of systems biology and the gut-brain axis. Tryptophan metabolism generates numerous bioactive compounds, including serotonin (B10506) and kynurenine (B1673888) pathway metabolites, which are crucial for neurophysiology and immune regulation. nih.gov Modern metabolomic studies often analyze metabolites from both tyrosine and tryptophan pathways simultaneously to gain a comprehensive understanding of an individual's metabolic state, particularly in relation to gut microbial activity which influences both pathways. nih.govnih.gov The gut microbiota can produce a variety of metabolites from both amino acids that can influence host health. nih.govnih.gov Therefore, while not directly interconverted, the metabolic pathways of tyrosine (leading to HVA-S) and tryptophan are linked through the systemic influence of the gut microbiome and are often studied together to assess neuro-metabolic health.

Formation from Dietary Precursors (e.g., Hydroxytyrosol)

Homovanillic acid and its sulfated form are not only derived from endogenous dopamine but also from the metabolism of dietary compounds. A prominent example is hydroxytyrosol , a phenolic antioxidant found in abundance in olive oil. nih.govnih.gov

Upon consumption, hydroxytyrosol undergoes significant biotransformation. It can be methylated by COMT to produce homovanillyl alcohol, which is then oxidized to form homovanillic acid (HVA). unica.itresearchgate.net This newly formed HVA joins the body's general pool and can be subsequently sulfated and excreted. nih.govunica.it Research has confirmed that after the consumption of olive oil or hydroxytyrosol supplements, HVA and its conjugated forms, including sulfates and glucuronides, are among the principal metabolites detected in plasma and urine. nih.govnih.govunica.it This demonstrates a direct link between dietary intake of specific polyphenols and the body's burden and subsequent metabolism of homovanillic acid.

Influence of Gut Microbiota on Homovanillic Acid Sulfate Metabolism

The gut microbiota plays a significant role in the metabolism of a vast array of compounds, including catecholamines and dietary phenolic acids that serve as precursors to homovanillic acid. nih.govmdpi.com The metabolic activities of these intestinal microorganisms can directly impact the availability of HVA for subsequent sulfation. For instance, certain bacterial species have been shown to produce HVA directly; research has identified that Bifidobacterium longum can generate HVA. nih.gov This microbial production adds to the host's endogenous pool of HVA.

Furthermore, the gut microbiota is central to the breakdown of complex dietary polyphenols into simpler phenolic compounds. mdpi.com These smaller molecules, such as hydroxytyrosol from olive oil, can then be absorbed by the host and converted into HVA, as detailed previously. nih.govunica.it The composition and metabolic capacity of an individual's gut microbiome can therefore be a major driver of the inter-individual variability observed in the metabolism of dietary bioactive molecules. researchgate.net

Microbial Enzyme Activity in Catecholamine and Phenolic Acid Conversions

The influence of the gut microbiota is mediated by a diverse arsenal (B13267) of microbial enzymes capable of transforming catecholamines and phenolic acids. nih.govnih.gov A key example is the discovery of a molybdenum-dependent enzyme from the human gut bacterium Eggerthella lenta, which is capable of dehydroxylating catecholamines. nih.gov This reaction, which removes a hydroxyl group from the aromatic ring, represents a central chemical transformation in the microbial metabolism of both host-derived neurotransmitters and plant-derived dietary compounds. nih.gov

While dehydroxylation is distinct from the methylation and sulfation steps in the host, it demonstrates the profound ability of microbial enzymes to alter the structure of catechol precursors, thereby influencing which metabolites are ultimately available for absorption and further host metabolism. The gut microbiome also possesses enzymes like phenol 2-monooxygenase, which are pivotal in the degradation of various phenolic compounds. nih.gov Through these enzymatic actions, the gut microbiota can either compete with host enzymes for shared substrates or generate novel metabolites that subsequently enter host metabolic pathways, including the sulfation pathway that produces homovanillic acid sulfate. nih.govresearchgate.net

Contribution to Endogenous Metabolite Pool

Homovanillic Acid Sulfate is a consistently detected component of the human metabolome, present in various biological fluids. Its presence in the endogenous metabolite pool is influenced by the rate of dopamine turnover, the activity of the MAO and COMT enzymes, and the efficiency of the sulfation and excretion processes. In addition to its endogenous production, dietary factors can also contribute to the levels of HVA and its conjugates. For instance, the consumption of olive oil and whole grains has been associated with the detection of Homovanillic Acid Sulfate as a metabolite.

The concentration of Homovanillic Acid and its conjugates, including the sulfate form, in bodily fluids is a valuable indicator in clinical research and diagnostics. For example, urinary levels of HVA are used in screening for certain medical conditions. mayocliniclabs.com

Table 1: Representative Research Findings on Homovanillic Acid (HVA) and its Conjugates

| Analyte | Biological Matrix | Reported Concentration/Excretion | Study Population | Reference |

| Homovanillic Acid (HVA) | 24-hour Urine | <8.0 mg/24 hours | Adults (≥15 years) | mayocliniclabs.com |

| Homovanillic Acid (HVA) | 24-hour Urine | 4.0 +/- 1.0 mg/day | Normal Subjects (n=14) | nih.gov |

| Homovanillic Acid (HVA) | Urine | 4.6+/-0.7 micromol/mmol creatinine (B1669602) | Generally Healthy Children | researchgate.net |

| Homovanillic Acid (HVA) | Plasma | Bimodal distribution (20-60 ng/ml and 100-140 ng/ml) | Schizophreniform disorder subjects | semanticscholar.org |

| Homovanillic Acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) | Plasma | Significantly decreased in patients | Depressed patients (n=23) vs. Healthy subjects (n=31) | nih.gov |

This table presents data on Homovanillic Acid (HVA) and its conjugates as reported in the cited literature. The term "conjugated HVA" in some studies may include the sulfate form, though specific quantification of only the sulfate conjugate is not always provided.

Role As a Biochemical Indicator in Preclinical and Mechanistic Studies

Reflection of Central Dopaminergic Neurotransmission

The measurement of HVA is a cornerstone of neurochemical research, offering insights into the dynamic processes of dopamine (B1211576) synthesis, release, and metabolism within the brain. rupahealth.com Its levels are closely associated with the functional state of critical dopamine pathways.

Association with Dopamine Dynamics in Specific Brain Regions

The concentration of HVA is not uniform throughout the brain, and its regional distribution directly reflects the density and activity of dopaminergic neurons. Studies have demonstrated distinct HVA levels in various brain structures, which correspond to the known architecture of dopamine pathways. For instance, research comparing the limbic nucleus accumbens with the striatal caudate and putamen in the human brain has revealed significant differences in HVA concentrations. nih.gov While dopamine levels were found to be similar across these regions, the concentration of HVA was notably lower in the caudate compared to the accumbens and putamen. nih.gov This suggests regional variations in dopamine metabolism and turnover.

In preclinical models, manipulations that alter brain dopamine activity result in corresponding changes in plasma HVA levels, further solidifying the link between central dopamine dynamics and peripheral HVA concentrations. nih.gov

Assessment of Dopamine Turnover in Mesostriatal and Mesolimbic Systems

HVA concentration in the CSF is considered a reliable index of dopamine turnover in the mesostriatal and mesolimbic systems. nih.gov These pathways are integral to motor control, reward, and motivation. By measuring HVA, researchers can indirectly assess the rate at which dopamine is being used and broken down in these critical circuits. nih.gov

A study on human brain tissue provided evidence for differential dopamine activity between the mesolimbic and nigrostriatal pathways by analyzing HVA levels. nih.gov The findings indicated a higher rate of dopamine turnover in the nucleus accumbens (a key component of the mesolimbic pathway) compared to the caudate and putamen (major structures of the nigrostriatal pathway). nih.gov

Utility of Homovanillic Acid/Dopamine Ratios in Biochemical Research

The ratio of HVA to dopamine (HVA/DA) is a powerful tool in biochemical research, offering a more refined index of dopamine turnover than HVA concentration alone. nih.gov An elevated HVA/DA ratio is interpreted as an increase in the rate of dopamine metabolism relative to its concentration, suggesting heightened dopaminergic activity or a compensatory response to dopamine depletion. nih.gov

In studies of the human brain, the HVA/DA ratio was found to be significantly higher in the nucleus accumbens compared to the caudate and putamen. nih.gov This finding underscores the differences in dopamine dynamics between the mesolimbic and nigrostriatal systems. nih.gov In clinical research, such as in Parkinson's disease, a high HVA/DA ratio in advanced stages is thought to reflect increased dopamine turnover in surviving neurons. nih.gov

| Brain Region | Dopamine (DA) Concentration (ng/mg) | Homovanillic Acid (HVA) Concentration (ng/mg) | HVA/DA Ratio |

| Nucleus Accumbens | 2.49 | 7.44 | 3.64 |

| Caudate | 2.39 | 3.61 | 1.80 |

| Putamen | 3.00 | 6.54 | 2.53 |

This table presents data from a study on human brain tissue, illustrating the regional differences in dopamine and homovanillic acid concentrations and the calculated HVA/DA ratio. nih.gov

Indicator of Metabolic Stress in Experimental Models

Beyond its role as a marker of baseline dopaminergic function, HVA levels can also signify the brain's response to metabolic challenges.

Responses to Modulators of Glucose Metabolism (e.g., 2-Deoxy-D-Glucose)

In the fields of psychiatry and neuroscience, brain and cerebrospinal fluid levels of HVA are utilized as a marker of metabolic stress induced by agents like 2-Deoxy-D-Glucose (2-DG). wikipedia.org 2-DG is a glucose analog that inhibits glycolysis, thereby creating a state of cellular glucoprivation. nih.gov

Studies have shown that inducing metabolic stress with 2-DG leads to significant increases in plasma HVA levels. nih.gov This response is thought to reflect an alteration in dopamine metabolism under conditions of reduced glucose availability. For instance, a study investigating the effects of metabolic stress in different populations found that individuals with psychosis exhibited a significantly stronger increase in plasma HVA in response to 2-DG compared to control subjects. nih.gov This suggests a heightened dopaminergic response to metabolic challenges in certain conditions.

Applications in Neurochemical Research Models

The measurement of homovanillic acid is a versatile tool in a variety of neurochemical research models, contributing to our understanding of both normal brain function and the pathophysiology of neurological and psychiatric disorders. In preclinical studies, plasma HVA is used as an index of brain dopamine metabolism, with its reliability enhanced by co-administration of peripheral monoamine oxidase inhibitors like debrisoquin. nih.gov This methodology allows for a more precise assessment of central dopaminergic activity. nih.gov

In research on Parkinson's disease, CSF levels of HVA are analyzed to understand the progressive alterations in the dopamine system. nih.gov Similarly, in schizophrenia research, plasma and CSF HVA levels have been extensively studied to investigate the dopamine hypothesis of the disorder, with findings suggesting potential alterations in dopamine metabolism. wikipedia.orgnih.gov

Alterations in Models of Monoaminergic Neurotransmission Dysregulation

Preclinical studies often utilize plasma and cerebrospinal fluid (CSF) levels of HVA to gauge the activity of central dopaminergic systems. caymanchem.com Experimental manipulations that alter dopamine metabolism in the brain lead to corresponding changes in plasma HVA levels. caymanchem.com For instance, in rat models, administration of the antipsychotic drug haloperidol, which affects dopamine signaling, results in correlated changes in plasma HVA concentrations and HVA levels in the nucleus accumbens, a key brain region in dopamine pathways. nih.gov

Furthermore, research in mice has shown that certain therapeutic compounds can modulate aggressive behavior by influencing HVA levels. One study demonstrated that a specific compound attenuated social isolation-induced aggressive behavior while simultaneously increasing the levels of HVA, suggesting a toning down of dopaminergic signaling as a potential mechanism for the observed behavioral improvement.

While these studies focus on the non-sulfated HVA, they provide a basis for investigating Homovanillic Acid Sulfate (B86663) as a potentially more stable, peripheral biomarker reflecting central dopaminergic dysregulation. The sulfation process is a key metabolic step, and understanding its dynamics in these models is a crucial area for future research.

Correlation with Behavioral Phenotypes in Animal Models (e.g., Stereotypy in Sepsis Models)

A direct link between altered dopamine metabolism, as indicated by HVA, and specific behavioral phenotypes has been established in animal models of systemic inflammation. In a rat model of sepsis induced by cecal ligation and puncture, a significant increase in stereotypic behavior was observed. This behavioral change was accompanied by significantly higher brain levels of HVA. These findings suggest a strong association between the inflammatory response in sepsis, increased dopamine turnover, and the manifestation of stereotypic behaviors.

The study highlights the potential of dopamine metabolites like HVA, and by extension its sulfated form, as indicators of sepsis-associated encephalopathy. The correlation between the behavioral and biochemical parameters underscores the utility of these markers in understanding the neurological complications of systemic diseases.

Investigations into Neurodegenerative Disease Pathogenesis in Preclinical Systems

In the context of neurodegenerative diseases such as Parkinson's disease, which is characterized by the loss of dopaminergic neurons, HVA is a critical biomarker. researchgate.netnih.gov Preclinical models of Parkinson's disease are instrumental in understanding disease mechanisms and for testing novel therapeutics.

One such model involves the intrastriatal injection of α-synuclein preformed fibrils (PFF) in mice, which recapitulates key pathological features of Parkinson's disease, including the aggregation of α-synuclein and the degeneration of dopaminergic neurons. In these PFF-injected mice, a significant decrease in the striatal levels of dopamine and its metabolites, including HVA, is observed. psychogenics.com This reduction in HVA directly reflects the underlying neurodegenerative process.

Another established preclinical model is the 6-hydroxydopamine (6-OHDA) model in rats, where the neurotoxin 6-OHDA is used to lesion dopaminergic neurons, leading to motor deficits characteristic of Parkinson's disease. psychogenics.com Monitoring HVA levels in these models provides a quantitative measure of the extent of dopaminergic neuron loss and the efficacy of neuroprotective interventions. While these studies have primarily focused on HVA, they lay the groundwork for evaluating Homovanillic Acid Sulfate as a peripheral biomarker that could correlate with the central nervous system pathology in neurodegenerative disease models.

Association with Renal Function in Animal Models

Homovanillic Acid Sulfate has been identified as a promising biomarker for kidney injury in preclinical settings. caymanchem.commedchemexpress.com Its levels in urine have been shown to change in response to drug-induced renal damage, highlighting its potential for early diagnosis.

Potential as a Preclinical Biomarker for Kidney Injury

The utility of Homovanillic Acid Sulfate as a biomarker stems from its detectability in urine and its responsiveness to renal injury. In preclinical toxicology studies, the early detection of kidney damage is crucial for assessing the safety of new drug candidates. Traditional markers of kidney function, such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), are often insensitive, only showing elevation after significant kidney damage has occurred. nih.govtci-thaijo.org

In contrast, biomarkers like Homovanillic Acid Sulfate may provide an earlier indication of renal tubular injury. Its increased presence in urine can signal metabolic changes within the kidney that precede overt functional decline. This makes it a valuable tool in the development of safer pharmaceuticals and for understanding the mechanisms of drug-induced nephrotoxicity.

Changes in Levels Following Induced Acute Renal Injury in Rodents

A key study investigating early urinary biomarkers of gentamicin-induced kidney injury in rats identified Homovanillic Acid Sulfate as a significant indicator. caymanchem.commedchemexpress.com Gentamicin (B1671437) is an antibiotic known for its potential to cause nephrotoxicity. In this study, rats treated with gentamicin exhibited signs of acute renal injury.

Metabolomic analysis of the urine from these rats revealed a significant increase in the levels of Homovanillic Acid Sulfate following gentamicin administration. This increase was observed early in the course of the injury, positioning it as a sensitive and early biomarker of gentamicin-induced nephrotoxicity.

To illustrate the progression of renal injury in such models, the following table shows representative data on traditional renal function markers from a study of gentamicin-induced nephrotoxicity in rats. While this particular dataset does not include Homovanillic Acid Sulfate levels, it demonstrates the time course of injury against which novel biomarkers are compared.

Table 1: Serum Renal Function Markers in Gentamicin-Treated Rats

| Treatment Group | Day | Serum BUN (mg/dL) | Serum Creatinine (mg/dL) |

|---|---|---|---|

| Control | 8 | 18.2 ± 2.5 | 0.5 ± 0.1 |

| Gentamicin (100 mg/kg/day) | 8 | 102.5 ± 15.7* | 1.7 ± 0.4* |

*Data represents Mean ± SD. *p < 0.05 compared to control. (Adapted from Udupa & Prakash, 2018) nih.gov

The significant elevation in BUN and creatinine on day 8 confirms the induction of acute kidney injury. The identification of Homovanillic Acid Sulfate as an earlier urinary biomarker in other studies suggests its potential to detect such injury before these traditional markers become significantly elevated. caymanchem.commedchemexpress.com

Analytical Methodologies for Homovanillic Acid Sulfate Quantification in Research Samples

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of homovanillic acid and its sulfate (B86663) conjugate, providing the necessary separation from other endogenous compounds in complex biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of homovanillic acid and related metabolites. nih.govresearchgate.net It offers high resolution and sensitivity, making it suitable for the demanding requirements of biomedical research. nih.gov Various HPLC methods have been developed, often utilizing reversed-phase columns to achieve separation. researchgate.netresearchgate.netsielc.com The choice of mobile phase, typically a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, is critical for optimizing the separation of HVA from other sample components. researchgate.netresearchgate.nethelixchrom.com

HPLC coupled with electrochemical detection (HPLC-ECD) is a highly sensitive and selective method for quantifying HVA. nih.govnih.gov This technique is particularly advantageous for analyzing electroactive compounds like HVA directly in complex samples, such as those obtained from intracerebral microdialysis, without requiring extensive derivatization. nih.govmdpi.com The principle of ECD involves applying a specific potential to a working electrode, which causes the analyte of interest to undergo an oxidation or reduction reaction, generating a measurable current that is proportional to its concentration. nih.gov Glassy carbon electrodes are commonly used due to their simplicity and sensitivity. nih.gov

The sensitivity of HPLC-ECD allows for the detection of HVA at very low concentrations, with limits of detection (LOD) reported in the nanomolar range. rsc.org For instance, one study reported an LOD of 0.7 nM for HVA in human urine. rsc.org Another method for plasma analysis achieved a sensitivity of 0.5 pmol per injection. researchgate.net The linear range of detection is also typically wide, accommodating a broad spectrum of concentrations found in biological samples. nih.govrsc.org

Table 1: Performance Characteristics of Selected HPLC-ECD Methods for HVA Quantification

| Matrix | LOD | LOQ | Linear Range | Reference |

| Human Urine | 8 µmol/L | - | >0.99 (R²) | nih.govresearcher.life |

| Human Urine | 0.7 nM | - | 0.01 - 100 µM | rsc.org |

| Human Plasma | 0.1 ng/mL | 0.2 ng/mL | 0.2 - 25.0 ng/mL | nih.gov |

| Human Plasma | - | - | 0.5 pmol - 0.5 nmol/injection | researchgate.net |

LOD: Limit of Detection, LOQ: Limit of Quantification, R²: Coefficient of determination

Fluorometric detection, following HPLC separation, represents another sensitive approach for HVA quantification. This method relies on the native fluorescence of HVA or the formation of a fluorescent derivative. Anion-exchange resins are often employed for the initial purification of HVA from biological samples like urine. nih.gov The methodology can be highly specific and sensitive, though it can be susceptible to interference from other fluorescent compounds, such as 5-hydroxyindoleacetic acid. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly specific technique for the quantification of HVA and its metabolites. nih.govnih.govresearchgate.net This method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net A significant advantage of LC-MS/MS is its ability to perform "dilute-and-shoot" analysis, which simplifies sample preparation, reduces analysis time, and increases throughput, making it well-suited for clinical and large-scale research settings. nih.govmdpi.comnih.gov

Targeted LC-MS/MS methods are developed for the precise and accurate quantification of specific analytes like HVA. nih.govnih.gov These methods typically operate in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and its isotopically labeled internal standard. mdpi.comunil.ch The use of internal standards, such as deuterated HVA (HVA-d5), is crucial for correcting for matrix effects and variations in instrument response, ensuring high accuracy and precision. mdpi.comresearchgate.net

Validation of these methods according to established guidelines ensures their reliability for research and clinical applications. nih.govnih.govresearchgate.net Key validation parameters include linearity, limit of detection (LOD), lower limit of quantification (LLOQ), precision, accuracy, and matrix effect. nih.govnih.gov

Table 2: Validation Parameters for a Targeted LC-MS/MS Method for HVA Quantification in Urine

| Parameter | Value | Reference |

| Linearity (r²) | >0.999 | nih.gov |

| LLOQ | 0.4 µM | nih.gov |

| Within-run Imprecision (CV) | 0.8 - 3.8% | researchgate.net |

| Between-day Imprecision (CV) | 0.8 - 3.8% | researchgate.net |

| Total Imprecision (CV) | 1.0 - 4.1% (for VMA) | researchgate.net |

| Recovery | >90% | nih.gov |

r²: Coefficient of determination, LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation, VMA: Vanillylmandelic Acid

Untargeted metabolomics approaches, utilizing high-resolution mass spectrometry such as HPLC-electrospray ionization-quadrupole time-of-flight mass spectrometry (HPLC-ESI-QTOF-MS), offer a comprehensive view of the metabolome. nih.govnih.gov While not specifically focused on a single analyte like HVA sulfate, these methods can identify and relatively quantify a wide range of metabolites simultaneously, including HVA and its derivatives. nih.govresearchgate.net This approach is particularly valuable for exploratory studies aimed at identifying novel biomarkers or understanding broader metabolic perturbations. nih.gov

In untargeted metabolomics, data analysis involves complex chemometric techniques to identify significant differences in metabolite profiles between sample groups. nih.govresearchgate.net Although powerful for discovery, the quantitative aspect is often relative rather than absolute.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and highly reliable analytical technique for the quantification of homovanillic acid (HVA), the core structure of Homovanillic Acid Sulfate. azolifesciences.com Its high sensitivity and specificity make it suitable for complex biological matrices like urine and plasma. azolifesciences.comnih.gov The process, however, requires that the non-volatile HVA be chemically modified into a more volatile form through derivatization before it can be analyzed by GC. nih.govsigmaaldrich.com

A common and effective derivatization strategy involves converting HVA into its trimethylsilyl (B98337) (TMS) derivative. nih.govsigmaaldrich.com In a typical workflow, deuterated internal standards are added to the sample (e.g., urine) for accurate quantification via stable isotope dilution. nih.govnih.gov The sample is then acidified, commonly with hydrochloric acid (HCl), and the HVA is extracted using a solvent like ethyl acetate. nih.govsigmaaldrich.com After drying the extract, a derivatizing agent such as bis-(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS), is added to create the volatile TMS-HVA ether. nih.govsigmaaldrich.com Another approach involves creating TMS ethers of methyl or ethyl esters of HVA. nih.gov

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the derivatized HVA. nih.gov Selected Ion Monitoring (SIM) is frequently employed to enhance sensitivity and selectivity by targeting specific mass-to-charge ratio (m/e) ions characteristic of the HVA derivative. nih.govnih.gov For TMS ethers of HVA esters, a common ion at m/e 179 is often used for quantitation. nih.gov This stable isotope dilution GC-MS method is recognized as one of the most sensitive and precise techniques in clinical chemistry, with reported detection limits for HVA as low as 4.0 picograms. researchgate.net

Below is a table summarizing typical parameters for GC-MS analysis of HVA.

Table 1: GC-MS Parameters for HVA Analysis| Matrix | Extraction/Derivatization | Key GC-MS Conditions | Detection Limit | Reference |

|---|---|---|---|---|

| Urine | Acidification (HCl), Liquid-Liquid Extraction (Ethyl Acetate), Derivatization (BSTFA + 1% TMCS) | Stable Isotope Dilution, Selected Ion Monitoring (SIM) | Not Specified | nih.govsigmaaldrich.com |

| Urine | Elution from filter paper, Extraction, Derivatization (di- and tri(trimethylsilyl) derivatives) | Stable Isotope Dilution, Electron Impact Mass Spectrometry | 4.0 pg | nih.govresearchgate.net |

| Biological Samples (Urine, Plasma) | Derivatization to TMS ethers of methyl or ethyl esters | Selected Ion Monitoring (SIM) using common ion at m/e 179 | Not Specified | nih.gov |

Electrochemical Sensing Methods

Electrochemical methods offer a compelling alternative to chromatography for the quantification of HVA. mdpi.com These techniques are often associated with lower costs, portability, and simpler sample processing procedures. mdpi.comresearchgate.net The core principle involves measuring the current response resulting from the electrochemical oxidation of HVA at the surface of a specialized electrode. mdpi.com

Cyclic Voltammetry (CV) for Oxidation Behavior Characterization

Cyclic Voltammetry (CV) is a fundamental electrochemical technique primarily used to investigate the redox behavior of an analyte. mdpi.com In the context of HVA, CV is employed to characterize its oxidation process, determining parameters such as oxidation potential, reversibility, and the mechanism of the electrode reaction. mdpi.comresearchgate.net

Studies using CV have shown that HVA undergoes an irreversible electro-oxidation process at carbon-based electrodes. mdpi.com The shape of the cyclic voltammogram provides this insight. mdpi.com By performing CV scans at various pH levels and scan rates, researchers have determined that the oxidation of HVA is a diffusion-controlled process involving an equal number of protons and electrons (specifically, two electrons and two protons). mdpi.com This characterization is crucial for optimizing the conditions for more sensitive quantitative techniques. mdpi.comresearchgate.net

Differential Pulse Voltammetry (DPV) for Enhanced Sensitivity

For quantitative analysis, Differential Pulse Voltammetry (DPV) is often preferred over CV because it offers significantly higher current sensitivity and better resolution, allowing for lower detection limits. mdpi.comresearchgate.net DPV measurements are conducted under optimized conditions (e.g., pH, potential window, pulse parameters) derived from preliminary CV studies. mdpi.com

Using DPV, a linear relationship can be established between the measured peak current and the concentration of HVA. mdpi.com Research has demonstrated linear ranges from 1.0 × 10⁻⁶ M to 5.0 × 10⁻⁵ M with a calculated detection limit of 3.84 × 10⁻⁷ M when using a pencil graphite (B72142) electrode. mdpi.comresearchgate.net The technique's high sensitivity has also been leveraged in advanced sensor designs, such as an implantable fiber sensor that achieved a detection sensitivity of 410 pA·nM⁻¹ for HVA. acs.org When combined with pre-concentration techniques like hollow fiber-based liquid-phase microextraction, DPV can achieve even lower limits of detection, such as 0.4 µmol L⁻¹ in human urine. nih.govresearchgate.net

Optimization of Working Electrodes (e.g., Pencil Graphite Electrode)

The choice of working electrode is paramount to the performance of any voltammetric method. Various materials have been tested for HVA detection, including gold, platinum, glassy carbon, and graphite. mdpi.com Carbon-based materials have consistently shown superior performance, providing well-defined and measurable oxidation peaks for HVA. mdpi.com

Among these, the Pencil Graphite Electrode (PGE) has emerged as a particularly effective option due to its low cost, disposability, and wide availability. mdpi.comrsc.orgnih.gov Studies have demonstrated that PGEs can be used to develop rapid and reliable voltammetric methods for quantifying analytes. mdpi.comresearchgate.net The performance of PGEs can be further enhanced through electrochemical pre-treatment, such as pre-anodization, which has been shown to increase the electrochemical response significantly compared to non-treated electrodes. researchgate.netresearchgate.net

Beyond standard PGEs, researchers have explored other advanced electrode materials to improve sensitivity and selectivity, including:

Boron-Doped Diamond Electrodes (BDDE): Used for their wide potential window and low background current. nih.gov

Screen-Printed Electrodes (SPEs): Offer mass-producibility and are suitable for disposable sensors. researchgate.net

Modified Electrodes: Electrodes can be coated with molecularly imprinted polymers or other materials to enhance selectivity for HVA, reducing interference from other compounds. acs.orgmdpi.com

The table below compares different electrochemical methods and electrodes used for HVA detection.

Table 2: Comparison of Electrochemical Methods for HVA Quantification| Method | Working Electrode | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| DPV | Pencil Graphite Electrode (PGE) | 1.0 µM - 50 µM | 0.384 µM | mdpi.comresearchgate.net |

| DPV | Cathodically Pre-treated Boron Doped Diamond Electrode (BDDE) | 1.2 µM - 100 µM | 0.4 µM | nih.govresearchgate.net |

| DPV | Urea-Derivative-Modified Graphite Electrode | 9.97 µM - 235 µM | Not Specified | mdpi.comnih.gov |

| DPV | Molecularly Imprinted Polymer Fiber Sensor | 10 nM - 2 µM | Not Specified | acs.org |

Sample Preparation and Pre-analytical Considerations for Biological Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of Homovanillic Acid Sulfate in biological matrices such as plasma and urine. mdpi.com The primary goal is to remove interfering substances, particularly proteins and highly abundant salts, which can suppress analytical signals, clog instrumentation, and lead to inaccurate results. mdpi.comresearchgate.net The choice of method depends on the specific matrix, the required sensitivity, and the analytical technique being employed.

Extraction Protocols (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation)

Several extraction protocols are routinely used to isolate and concentrate HVA and its conjugates from biological samples.

Solid-Phase Extraction (SPE): This technique is widely used for its efficiency and ability to provide clean extracts. nih.gov For HVA analysis in plasma, reversed-phase C18 cartridges are common. nih.govresearchgate.net A typical procedure involves pre-washing the C18 column, applying the sample, washing away interferences, and finally eluting the analyte with a solvent like dichloromethane. nih.gov This method has been reported to achieve high recovery rates of 90-95%. nih.gov Automated SPE systems have also been developed, offering high throughput and reproducibility with extractability around 80%. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a classic method used to separate compounds based on their differential solubilities in two immiscible liquid phases. For urinary HVA, a common approach is to acidify the urine sample with HCl and then extract the analyte into an organic solvent such as ethyl acetate. nih.govsigmaaldrich.com A more advanced variation is hollow fiber-based liquid-phase microextraction (HF-LPME), which combines extraction and pre-concentration into a single step and has been successfully coupled with DPV for HVA analysis in urine. nih.govresearchgate.net Another variant, salt-assisted liquid-liquid extraction (SALLE), uses a high concentration of salt to induce phase separation with a water-miscible solvent like acetonitrile. brieflands.com

Protein Precipitation: This is often the simplest and fastest method for removing proteins from plasma or serum samples. mdpi.com It involves adding a precipitating agent to denature and precipitate the proteins, which are then removed by centrifugation. Common agents include organic solvents (e.g., acetonitrile) and strong acids like perchloric acid or trichloroacetic acid. mdpi.comresearchgate.net While effective, acid precipitation can risk degrading acid-labile analytes. mdpi.com An alternative method using zinc hydroxide (B78521) has been proposed, which precipitates proteins while maintaining a near-neutral pH, ensuring better analyte stability. mdpi.com

The following table summarizes these common sample preparation techniques.

Table 3: Overview of Sample Preparation Techniques for HVA Analysis| Technique | Biological Matrix | Key Reagents/Sorbents | Recovery/Efficiency | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction | Plasma | C18 reversed-phase column, Dichloromethane (eluent) | 90-95% | nih.gov |

| Solid-Phase Extraction | Plasma | C18 reversed-phase material (automated) | ~80% | researchgate.net |

| Liquid-Liquid Extraction | Urine | HCl (acidification), Ethyl Acetate (solvent) | Not Specified | nih.govsigmaaldrich.com |

| Hollow Fiber LLE | Urine | Butyl benzoate (B1203000) (membrane), HCl (donor), Phosphate buffer (acceptor) | Not Specified | nih.govresearchgate.net |

| Protein Precipitation | Plasma | Perchloric Acid | Not Specified | researchgate.net |

| Protein Precipitation | Plasma | Organic solvent or acid | 44.8% (for organic solvent method) | mdpi.comresearchgate.net |

Derivatization Strategies for Enhanced Detection

Derivatization is a key strategy employed in the analysis of homovanillic acid sulfate to enhance its detectability by various analytical platforms, particularly gas chromatography-mass spectrometry (GC-MS). This chemical modification process aims to increase the volatility and thermal stability of the analyte, as well as to introduce a functionality that improves its ionization efficiency and chromatographic behavior.

For the analysis of acidic compounds like homovanillic acid sulfate, derivatization typically targets the carboxyl and hydroxyl groups. A common approach involves a two-step process. First, the carboxyl group is esterified, for example, by reaction with a suitable alcohol in the presence of an acid catalyst. This is often followed by acylation of the hydroxyl group.

A widely used derivatization scheme for homovanillic acid and its metabolites involves the use of perfluoroacylated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA), in combination with a fluorinated alcohol like 2,2,2-trifluoroethanol (B45653) (TFE). This process creates a derivative that is not only volatile but also highly electronegative, making it amenable to sensitive detection by electron capture detection (ECD) or negative ion chemical ionization mass spectrometry (NICI-MS).

Another derivatization strategy involves silylation, where active hydrogens in the molecule are replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. The resulting TMS derivatives of homovanillic acid sulfate exhibit improved chromatographic properties and produce characteristic mass spectra that aid in their identification and quantification.

Method Validation and Performance Characteristics in Research Settings

The validation of any analytical method is paramount to ensure the reliability and reproducibility of the obtained results. This process involves a series of experiments designed to assess the performance of the method in a research setting.

A fundamental aspect of method validation is to establish the linear range of the assay. This is the concentration range over which the instrumental response is directly proportional to the concentration of homovanillic acid sulfate. Linearity is typically evaluated by analyzing a series of calibration standards at different concentrations and performing a linear regression analysis. The coefficient of determination (r²) is expected to be close to 1, indicating a strong linear relationship.

The limit of detection (LOD) and the limit of quantification (LOQ) are critical parameters that define the sensitivity of the method. The LOD is the lowest concentration of homovanillic acid sulfate that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These values are often determined based on the signal-to-noise ratio, typically 3:1 for the LOD and 10:1 for the LOQ.

| Parameter | Typical Value | Analytical Technique |

| Linearity (r²) | > 0.99 | HPLC-MS/MS |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | HPLC-MS/MS |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | HPLC-MS/MS |

Note: The values presented in this table are representative and may vary depending on the specific analytical method, instrumentation, and biological matrix being analyzed.

Accuracy refers to the closeness of the measured concentration of homovanillic acid sulfate to its true value. It is typically assessed by analyzing quality control (QC) samples with known concentrations and calculating the percent recovery.

Precision is a measure of the random error of the method and reflects the degree of agreement among a series of measurements of the same sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels: intra-assay precision (within-run) and inter-assay precision (between-run).

Reproducibility is the ability of the method to produce consistent results over time and in different laboratories. This is a broader measure of the method's robustness.

| Parameter | Acceptance Criteria |

| Accuracy (% Recovery) | 85% - 115% |

| Intra-assay Precision (% CV) | < 15% |

| Inter-assay Precision (% CV) | < 15% |

Note: These acceptance criteria are typical for bioanalytical method validation and may be adjusted based on the specific research application.

Specificity is the ability of the analytical method to unequivocally measure homovanillic acid sulfate in the presence of other components that are expected to be present in the sample, such as its isomers, metabolites, and other endogenous compounds. In chromatographic methods, specificity is demonstrated by the separation of the analyte peak from other potentially interfering peaks.

Interference studies are conducted to assess the impact of co-eluting substances on the quantification of homovanillic acid sulfate. This is particularly important when analyzing complex biological samples like plasma and urine, which contain a multitude of compounds. Potential interferences can be evaluated by analyzing blank matrix samples from different sources and by fortifying samples with structurally related compounds. The use of high-resolution mass spectrometry can significantly enhance specificity by allowing for the accurate mass measurement of the analyte and its fragments.

Challenges and Advancements in High-Throughput Quantitative Analysis

The demand for analyzing large numbers of samples in clinical research and epidemiological studies has driven the development of high-throughput quantitative analysis methods for homovanillic acid sulfate. A major challenge in this area is to maintain the quality and reliability of the data while increasing the speed of analysis.

One of the primary bottlenecks in high-throughput analysis is sample preparation. Traditional methods involving liquid-liquid extraction or solid-phase extraction can be time-consuming and labor-intensive. To address this, automated sample preparation systems and simplified extraction protocols are being developed. The use of 96-well or 384-well plates for sample processing has become standard in high-throughput environments.

Advances in analytical instrumentation have also been crucial for enabling high-throughput analysis. Ultra-high-performance liquid chromatography (UHPLC) systems, with their ability to use smaller particle size columns, can significantly reduce run times without compromising chromatographic resolution. Furthermore, the coupling of UHPLC with tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for the rapid and reliable quantification of homovanillic acid sulfate in complex matrices.

The development of multiplexed assays, which allow for the simultaneous measurement of multiple analytes in a single run, is another significant advancement. This not only increases throughput but also provides a more comprehensive picture of the metabolic pathways being studied.

Despite these advancements, challenges remain. Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can be a significant issue in high-throughput LC-MS/MS analysis. The use of stable isotope-labeled internal standards and careful method development are essential to mitigate these effects. Data processing and management also become more complex with the large datasets generated in high-throughput studies, necessitating sophisticated software solutions.

Enzymatic Functions and Redox Chemistry in Biochemical Systems

Use as a Substrate or Reagent in Oxidative Enzyme Assays

Homovanillic acid (HVA) is a well-established fluorometric substrate for various oxidative enzymes, including horseradish peroxidase, glucose oxidase, and xanthine (B1682287) oxidase. mdpi.comnih.gov In the presence of hydrogen peroxide and peroxidase, HVA is oxidized to a highly fluorescent dimer, a reaction that is widely used to quantify hydrogen peroxide production in biological systems, such as in macrophages and neutrophils. nih.govnih.gov

Some commercial suppliers state that homovanillic acid sulfate (B86663) is also used as a reagent for the detection of oxidative enzymes. biocrick.comresearchgate.nettargetmol.comnih.gov However, detailed scientific studies or specific assay protocols that utilize the sulfated form as a substrate are not prominently available in peer-reviewed literature. The enzymatic conversion of a substrate often depends on the specific chemical structure, and the presence of a sulfate group can significantly alter its interaction with the enzyme's active site. Without specific research demonstrating the kinetics and products of the enzymatic oxidation of homovanillic acid sulfate, its utility as a direct substrate in oxidative enzyme assays remains to be definitively established.

Participation in Peroxidase-Catalyzed Reactions and Radical Formation Studies

The participation of homovanillic acid in peroxidase-catalyzed reactions is the foundation of its use in the aforementioned enzyme assays. nih.gov The reaction, mediated by enzymes like eosinophil peroxidase (EPO), involves the oxidation of HVA. nih.gov Under specific conditions, such as a high pH, the oxidation of HVA can be selective for certain peroxidases, allowing for the measurement of EPO activity even in the presence of other peroxidases like myeloperoxidase (MPO). nih.gov

Studies on the electrochemical oxidation of HVA have shown that it undergoes an irreversible, diffusion-controlled oxidation process involving the transfer of two electrons and two protons. mdpi.com This provides insight into the redox behavior of the core HVA molecule.

There is a lack of specific studies in the scientific literature detailing the peroxidase-catalyzed oxidation of homovanillic acid sulfate or the characterization of any resulting radical species. The addition of a sulfate group to the phenolic hydroxyl moiety would be expected to alter the electron-donating capacity of the phenyl ring, which would, in turn, influence the ease of oxidation and the nature of the radical intermediates formed. General studies on the peroxidase-catalyzed oxidation of phenols indicate the formation of polymer products. targetmol.com However, without direct experimental evidence, the specific pathway and products of the peroxidase-catalyzed reaction of homovanillic acid sulfate remain speculative.

Investigation of Antioxidant Capacity and Redox Activity in in vitro and ex vivo Systems

The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group, thereby scavenging free radicals. The parent compound, homovanillic acid, is a metabolite of the neurotransmitter dopamine (B1211576), and the antioxidant properties of dopamine and its various metabolites have been a subject of interest. nih.govnih.gov

However, the sulfation of a phenolic hydroxyl group is known to significantly impact its antioxidant activity. Research on other phenolic acid metabolites, such as those of caffeic acid and ferulic acid, has demonstrated that the formation of a sulfate ester drastically reduces or even inhibits their antioxidant capacity in various in vitro assays, including DPPH, FRAP, and ABTS. mdpi.comnih.gov This is because the sulfate group blocks the hydroxyl group that is critical for the radical scavenging activity. mdpi.com

While homovanillic acid sulfate is detected in human plasma following the consumption of olive oil, and its levels have been inversely correlated with markers of LDL oxidation, this does not conclusively prove its direct antioxidant activity in vivo. biocrick.commdpi.comnih.gov It may instead be a biomarker of the intake of other bioactive compounds present in the oil.

Given the consistent findings for other sulfated phenols, it is highly probable that homovanillic acid sulfate sodium salt possesses significantly lower antioxidant capacity compared to its non-sulfated precursor, homovanillic acid. This likely explains the absence of dedicated studies on its in vitro antioxidant activity.

The table below, compiled from studies on analogous phenolic acids, illustrates the general effect of sulfation on antioxidant activity.

Table 1: Comparison of Antioxidant Activity of Phenolic Acids and Their Sulfated Metabolites (Illustrative Data from Analogous Compounds)

| Compound | Antioxidant Assay | Relative Activity Compared to Parent Compound | Reference |

|---|---|---|---|

| Caffeic Acid-3-O-Sulfate | FRAP & ABTS | ~4-fold less efficient | nih.gov |

| Caffeic Acid-4-O-Sulfate | FRAP & ABTS | ~4-fold less efficient | nih.gov |

| Ferulic Acid-4-O-Sulfate | FRAP & ABTS | Very low activity | nih.gov |

| Caffeic Acid Monosulfates | DPPH | ~7-fold lower neutralization effect | mdpi.com |

| Ferulic Acid-4-O-Sulfate | DPPH | ~11-fold lower scavenging effect | mdpi.com |

Future Research Directions and Translational Research Avenues Non Clinical

Deeper Elucidation of Conjugation Dynamics and Enzyme Kinetics

The transformation of HVA into its sulfated form is a critical metabolic step, primarily mediated by sulfotransferase (SULT) enzymes. nih.gov These enzymes catalyze the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to HVA. nih.gov While SULTs are known to be involved in metabolizing a wide array of compounds, including hormones and xenobiotics, the specific kinetics governing HVA sulfation require more detailed investigation. youtube.com

Future research should focus on identifying the specific SULT isoforms responsible for HVA sulfation and characterizing their enzymatic activity. Key parameters such as substrate affinity (Km) and catalytic rate (kcat) are essential for building accurate models of dopamine (B1211576) metabolism. Understanding how genetic polymorphisms in SULT genes affect these kinetics could explain individual variations in dopamine metabolite profiles. nih.gov Furthermore, investigating the regulation of SULT enzyme activity by other molecules, such as cytokines, could reveal how inflammatory processes influence dopamine pathways. nih.gov

Table 1: Key Areas for Research in HVA Sulfate (B86663) Conjugation and Enzyme Kinetics

| Research Area | Key Questions | Potential Impact |

|---|---|---|

| SULT Isoform Identification | Which specific SULT enzymes (e.g., SULT1A1, SULT1A3) are the primary catalysts for HVA sulfation in different tissues? | Enables targeted studies and clarifies tissue-specific metabolism. |

| Enzyme Kinetic Parameters | What are the Km and kcat values for HVA with relevant SULT isoforms? | Provides quantitative data for metabolic models and predicts metabolic flux. |

| Genetic Polymorphisms | How do common genetic variations in SULT genes alter the efficiency of HVA sulfation? | Helps explain individual differences in dopamine metabolism and potential disease susceptibility. |

| Regulatory Mechanisms | What endogenous and exogenous factors regulate the expression and activity of HVA-sulfating enzymes? | Uncovers links between dopamine metabolism and other physiological states like inflammation. nih.gov |

Comprehensive Metabolic Profiling and Flux Analysis in Systems Biology

Homovanillic acid sulfate does not exist in isolation; it is part of the intricate network of dopamine metabolism. Systems biology approaches, particularly metabolic profiling (metabolomics) and metabolic flux analysis, are crucial for understanding its role in this broader context. universiteitleiden.nl Metabolomics allows for the simultaneous measurement of numerous metabolites, providing a snapshot of the metabolic state of a cell or organism. mdpi.com

Future studies should incorporate homovanillic acid sulfate into large-scale metabolomics analyses to identify correlations with other metabolites and uncover novel biochemical pathways. nih.gov Metabolic flux analysis, which tracks the flow of atoms through metabolic pathways, can provide a dynamic view of how the rate of homovanillic acid sulfate production changes under different conditions. This can help researchers understand how the dopamine system responds to stimuli or perturbations. For instance, such studies could clarify how interventions affect the balance between different dopamine breakdown products.

Development of Novel Analytical Probes and Detection Platforms

Accurate and sensitive measurement of homovanillic acid sulfate is fundamental to advancing research. Current methods often rely on high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry. helixchrom.comrsc.orgnih.gov While powerful, these techniques can be complex and may not be suitable for all research applications, particularly those requiring real-time monitoring.

A significant area for future development is the creation of novel analytical tools with enhanced sensitivity and specificity. researchgate.net This includes the design of electrochemical biosensors and colorimetric assays that could offer rapid and potentially in-situ detection. mdpi.commorressier.comnih.gov Developing probes that can distinguish between homovanillic acid and its sulfated and glucuronidated conjugates with high selectivity is a key challenge. researchgate.net Advances in this area could enable more precise measurements in complex biological samples and potentially lead to the development of tools for monitoring dopamine metabolism in real-time in preclinical models. morressier.commdpi.com

Table 2: Comparison of Current and Future Analytical Technologies for HVA Sulfate

| Technology | Current State | Future Directions & Innovations |

|---|---|---|

| HPLC-based Methods | Established for separating HVA and related metabolites. helixchrom.comrsc.org | Development of new stationary phases for better resolution of conjugates; miniaturization for higher throughput. |

| Mass Spectrometry | Provides high sensitivity and structural confirmation. | Improved ionization techniques to enhance signal; integration with imaging for spatial localization. |

| Electrochemical Sensors | Used for dopamine and HVA; selectivity can be a challenge. mdpi.comresearchgate.net | Design of enzyme-based or aptamer-based biosensors specific for HVA sulfate; development of implantable sensors for in vivo monitoring. morressier.com |

| Optical Probes | Limited availability for HVA sulfate. | Creation of fluorescent or colorimetric probes that change properties upon binding to HVA sulfate for direct visualization. mdpi.com |

Integration of Omics Data for Systems-Level Understanding

To achieve a holistic view of the role of homovanillic acid sulfate, data from metabolomics must be integrated with other "omics" disciplines, such as genomics, transcriptomics, and proteomics. nih.govazolifesciences.comfrontiersin.org This multi-omics approach allows researchers to connect genetic predispositions (genomics) with gene expression (transcriptomics), protein levels (proteomics), and metabolic outcomes (metabolomics). researchgate.netresearchgate.netnih.gov

By integrating these datasets, future research can build comprehensive computational models of dopaminergic neurons. universiteitleiden.nl For example, a multi-omics study could link a specific genetic variant (SNP) in a SULT gene to altered transcript levels, which in turn leads to changes in enzyme concentration and a subsequent shift in the ratio of HVA to homovanillic acid sulfate. mdpi.comresearchgate.net Such models are invaluable for predicting how the system will respond to genetic or environmental changes and for identifying key nodes in the network that could be targeted for therapeutic intervention. azolifesciences.comfrontiersin.org These integrated approaches are moving biology from a reductionist to a systems-level perspective. mdpi.com

Exploration in Emerging Preclinical Disease Models and Intervention Strategies

The insights gained from studying homovanillic acid sulfate can be applied to various preclinical models of neurological and psychiatric disorders. Abnormalities in HVA levels have been observed in a range of conditions, including Parkinson's disease, dementia with Lewy bodies, and other neurological disorders in children. nih.govnih.govresearchgate.netsgul.ac.uk

Future research should focus on measuring homovanillic acid sulfate in established and emerging animal models of these diseases. For example, tracking its levels in models of Parkinson's disease before and after therapeutic interventions could provide a valuable biomarker of treatment efficacy. nih.gov Furthermore, exploring how its levels change in models of neuroinflammation or oxidative stress could shed light on the interplay between these processes and dopamine metabolism. mdpi.com These preclinical studies are essential for translating basic scientific discoveries into potential future therapeutic strategies and for validating homovanillic acid sulfate as a robust biomarker of dopaminergic system function. nih.gov

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.